Sodium propionate-1,2-13C2
Overview
Description
Sodium propionate-1,2-13C2, also known as propionic acid-1,2-13C2 sodium salt, is a stable isotope-labeled compound. It is a sodium salt of propionic acid where the carbon atoms at positions 1 and 2 are replaced with carbon-13 isotopes. This compound is primarily used in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium propionate-1,2-13C2 is synthesized by neutralizing propionic acid-1,2-13C2 with sodium hydroxide. The reaction typically occurs in an aqueous solution, where the propionic acid-1,2-13C2 is dissolved and then reacted with an equimolar amount of sodium hydroxide to form the sodium salt .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale neutralization of isotopically labeled propionic acid with sodium hydroxide. The process is similar to laboratory synthesis but scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions: Sodium propionate-1,2-13C2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form propanol.
Substitution: It can participate in nucleophilic substitution reactions where the carboxylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the nucleophile, but typical reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Propanol.
Substitution: Various substituted propionates depending on the nucleophile used.
Scientific Research Applications
Sodium propionate-1,2-13C2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and metabolic pathways.
Biology: Employed in tracer studies to track metabolic processes.
Medicine: Utilized in research on metabolic disorders and drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium propionate-1,2-13C2 involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the compound through various biochemical reactions, providing insights into metabolic processes and reaction mechanisms. The molecular targets and pathways involved depend on the specific metabolic or chemical context being studied .
Comparison with Similar Compounds
Sodium propionate-1-13C: Labeled at the first carbon position.
Sodium propionate-2-13C: Labeled at the second carbon position.
Sodium propionate-13C3: Labeled at all three carbon positions.
Uniqueness: Sodium propionate-1,2-13C2 is unique due to its dual labeling at both the first and second carbon positions. This dual labeling provides more detailed information in tracer studies compared to single-labeled compounds, making it particularly valuable in complex metabolic and reaction mechanism studies .
Properties
IUPAC Name |
sodium;(1,2-13C2)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i2+1,3+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKPEJDQGNYQSM-MEFQWSPQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13CH2][13C](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635690 | |
Record name | Sodium (1,2-~13~C_2_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.046 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83587-75-1 | |
Record name | Sodium (1,2-~13~C_2_)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 83587-75-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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